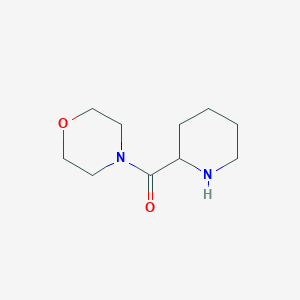

4-(Piperidin-2-ylcarbonyl)morpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

morpholin-4-yl(piperidin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c13-10(9-3-1-2-4-11-9)12-5-7-14-8-6-12/h9,11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXNWJJRVNZDSHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(=O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383331 | |

| Record name | 4-(piperidin-2-ylcarbonyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121791-04-6 | |

| Record name | 4-(piperidin-2-ylcarbonyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Characterization and Conformational Analysis

High-Resolution Spectroscopic Characterization Techniques

Mass Spectrometry (MS) Applications

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula C₁₀H₁₈N₂O₂. The fragmentation pattern observed in the mass spectrum offers valuable structural information. A common fragmentation pathway for amides is the cleavage of the amide bond. rsc.org For 4-(Piperidin-2-ylcarbonyl)morpholine, this would likely lead to the formation of a piperidinyl-acylium cation or a morpholinyl-acylium cation, providing evidence for the connectivity of the molecule.

Please note: The following table illustrates potential fragmentation patterns and is not based on measured experimental data.

Exemplary Mass Spectrometry Fragmentation Data| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity |

|---|---|

| 199.1441 | [M+H]⁺ (Protonated Molecule) |

| 112.0757 | [Piperidin-2-yl-C=O]⁺ |

| 87.0449 | [Morpholine]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the key functional groups within the molecule. The spectrum of this compound would be dominated by a strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration, typically found in the region of 1630-1680 cm⁻¹. Other significant peaks would include the N-H stretch of the piperidine (B6355638) ring (around 3300-3500 cm⁻¹) and C-N and C-O stretching vibrations from the two heterocyclic rings. The partial double bond character of the amide group can influence the exact position of the carbonyl stretch. nih.gov

Please note: The following table provides expected characteristic IR absorption bands and is not based on experimental measurement.

Exemplary Infrared (IR) Spectroscopy Data| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3350 | N-H Stretch | Secondary Amine (Piperidine) |

| ~2850-2950 | C-H Stretch | Aliphatic |

| ~1645 | C=O Stretch | Tertiary Amide |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides unambiguous proof of the molecular structure in the solid state, including bond lengths, bond angles, and the precise conformational arrangement of the atoms.

To perform this analysis, a suitable single crystal of this compound would be required. The diffraction pattern of X-rays passing through the crystal allows for the calculation of the electron density distribution within the unit cell, revealing the exact position of each atom. This would confirm the connectivity and provide precise geometric parameters for the molecule. The crystal structures of related heterocycles like piperidine and morpholine (B109124) often feature networks of intermolecular interactions, such as hydrogen bonding. researchgate.netstrath.ac.uk

Please note: The following table is a hypothetical representation of the type of data obtained from a single crystal X-ray diffraction experiment and does not represent actual data for this compound.

Exemplary Crystallographic Data Table| Parameter | Illustrative Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.15 |

| b (Å) | 8.54 |

| c (Å) | 12.33 |

| β (°) | 105.2 |

| Volume (ų) | 1030.5 |

Conformational Analysis in Solution and Gas Phase

Computational Approaches to the Conformational Landscape

Computational chemistry provides powerful tools to map the potential energy surface of a molecule and identify its stable conformers. For this compound, methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) can be employed to predict the geometries and relative energies of various conformations in the gas phase.

The piperidine ring is expected to predominantly adopt a chair conformation . However, the presence of the N-acyl group introduces allylic strain, which can significantly influence the orientation of substituents. In related N-acylpiperidines with a substituent at the 2-position, the axial orientation of the substituent is often favored over the equatorial one. nih.govacs.org This preference is a result of minimizing steric interactions. In the case of this compound, the "substituent" is the carbonyl-morpholine group. Therefore, a chair conformation with an axially oriented carbonyl group at C2 is a likely low-energy conformer.

Furthermore, computational studies on N-acylpiperidines have revealed that twist-boat conformations can also be energetically accessible, sometimes lying only a few kcal/mol above the most stable chair form. nih.govacs.org The relative energy of these conformers can be influenced by the nature of the acyl group and the solvent environment.

The morpholine ring, similar to piperidine, also favors a chair conformation . The anomeric effect, involving the interaction between the oxygen lone pair and the anti-bonding orbital of the adjacent C-N bonds, contributes to the stability of the chair form.

A critical aspect of the conformational analysis is the rotation around the amide C-N bond . This rotation is restricted due to the partial double bond character of the amide linkage, leading to the existence of cis and trans rotamers. fcien.edu.uynih.gov The energy barrier for this rotation in amides typically ranges from 15 to 23 kcal/mol. fcien.edu.uy Computational methods can accurately predict this rotational barrier. For N-acylpiperidines, the barrier to rotation has been a subject of significant study. acs.org

The table below presents hypothetical relative energies for various conformers of this compound, based on typical values found for analogous N-acylpiperidine systems.

| Conformer | Piperidine Ring Conformation | Carbonyl Group Orientation | Relative Energy (kcal/mol) (Gas Phase, Hypothetical) |

|---|---|---|---|

| Chair-Axial | Chair | Axial | 0.0 |

| Chair-Equatorial | Chair | Equatorial | ~2.0 - 3.0 |

| Twist-Boat | Twist-Boat | - | ~1.5 - 2.5 |

| Transition State (Amide Rotation) | - | - | ~16 - 20 |

Spectroscopic Probes for Solution Conformation

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable for probing the conformational landscape of molecules in solution.

NMR Spectroscopy:

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy provides a wealth of information about the time-averaged conformation of this compound in solution.

Chemical Shifts: The chemical shifts of the piperidine and morpholine ring protons and carbons are sensitive to their local electronic environment and, therefore, to the ring conformation. For instance, axial and equatorial protons in a chair conformation have distinct chemical shifts.

Coupling Constants: Vicinal proton-proton coupling constants (³JHH) are related to the dihedral angle between the coupled protons through the Karplus equation. By analyzing the coupling constants of the piperidine ring protons, one can deduce the preferred chair or twist-boat conformation. For example, a large coupling constant (typically > 10 Hz) between two vicinal protons suggests a diaxial relationship in a chair conformation.

Dynamic NMR: Due to the restricted rotation around the amide bond, separate sets of signals for the cis and trans rotamers may be observed at low temperatures. As the temperature is increased, these signals broaden and eventually coalesce into a single averaged signal. The temperature at which coalescence occurs can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier. researchgate.netrsc.org This phenomenon is a hallmark of dynamic processes in NMR and would be expected for this compound.

The following table provides expected ¹H NMR chemical shift ranges and coupling constants for the piperidine moiety based on data for analogous compounds. nih.govhmdb.cachemicalbook.com

| Proton | Expected Chemical Shift (ppm, CDCl₃) | Expected Coupling Constants (Hz) | Conformational Information |

|---|---|---|---|

| Piperidine H2 (axial) | ~2.5 - 3.0 | ³J(H2a, H3a) ≈ 10-13; ³J(H2a, H3e) ≈ 2-4 | Diagnostic for chair conformation |

| Piperidine H2 (equatorial) | ~3.5 - 4.0 | ³J(H2e, H3a) ≈ 2-4; ³J(H2e, H3e) ≈ 2-4 | Distinguishes axial/equatorial orientation |

| Morpholine Protons (adjacent to N) | ~3.4 - 3.8 | - | Broad signals may indicate conformational exchange |

| Morpholine Protons (adjacent to O) | ~3.6 - 4.0 | - | Sensitive to local environment |

Infrared (IR) Spectroscopy:

IR spectroscopy probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and can be influenced by the molecular conformation.

Amide I and Amide II Bands: The C=O stretching vibration (Amide I band) is particularly sensitive to the local environment and hydrogen bonding. In this compound, the position of this band (typically around 1630-1680 cm⁻¹) can provide clues about the aggregation state and the conformation around the amide bond. The N-H bending and C-N stretching vibrations contribute to the Amide II band.

C-H Stretching Vibrations: The C-H stretching frequencies of the piperidine and morpholine rings can also be subtly affected by the ring conformation, although these are often complex regions of the spectrum.

Ring Vibrations: The skeletal vibrations of the piperidine and morpholine rings, often found in the fingerprint region (below 1500 cm⁻¹), are unique to the specific conformation. While challenging to assign without computational support, these vibrations provide a holistic fingerprint of the molecular structure. chemicalbook.comnist.govnist.govresearchgate.net

The combination of high-level computational studies and detailed spectroscopic analysis in solution provides a powerful and synergistic approach to unraveling the complex conformational behavior of this compound.

Investigation of Biological Activity and Mechanistic Pathways

Exploration of Potential Biological Targets and Pathways

Due to the absence of dedicated studies on 4-(Piperidin-2-ylcarbonyl)morpholine, there is no direct evidence to delineate its potential biological targets or mechanistic pathways. The following sections reflect the lack of available information in the specified areas of investigation.

Enzyme Inhibition and Activation Studies

A thorough search of scientific databases yielded no studies reporting on the inhibitory or activatory effects of this compound on any specific enzymes. While derivatives of piperidine (B6355638) and morpholine (B109124) have been investigated as enzyme inhibitors, for instance, against cholinesterases or in the context of antidiabetic research, no such data is available for the title compound. nih.govresearchgate.net

Receptor Binding Assays and Ligand-Target Interactions

There is no published research detailing receptor binding assays or the investigation of ligand-target interactions for this compound. Consequently, its affinity and selectivity for any physiological receptors remain uncharacterized.

Protein-Protein Interaction Modulation

The potential for this compound to modulate protein-protein interactions (PPIs) has not been explored in any available studies. The field of PPI modulation is an active area of research for developing novel therapeutics, but this specific compound has not been identified as a modulator in the existing literature. nih.govnih.gov

In Vitro Cellular Assays for Biological Response

Consistent with the lack of target-based studies, there is a corresponding absence of data from in vitro cellular assays to characterize the biological response to this compound.

Cellular Viability and Proliferation Studies

No experimental data from cellular viability or proliferation assays, such as MTT or MTS assays, are available for this compound. Therefore, its cytotoxic or cytostatic potential against any cell line is unknown.

Apoptosis Induction and Cell Cycle Perturbation Analysis

In the absence of cellular viability data, there have been no subsequent investigations into the ability of this compound to induce apoptosis or cause perturbations in the cell cycle. Flow cytometry or other related analyses have not been reported for this compound.

Signaling Pathway Modulation Investigations

No specific studies detailing the investigation of this compound and its effects on cellular signaling pathways were found in the available scientific literature. Research on related but distinct morpholine and piperidine derivatives shows modulation of pathways such as those involved in cancer cell proliferation and inflammation, but this data is not applicable to the specific compound . acs.org

Antimicrobial Efficacy Assessments

There are no published studies specifically assessing the antimicrobial efficacy of this compound against bacterial or fungal strains. The broader class of morpholine and piperidine derivatives has been a source for the development of new antimicrobial agents, with various synthesized compounds showing activity against a range of pathogens. nih.govnih.govresearchgate.netbiointerfaceresearch.com However, without direct testing, the antimicrobial properties of this compound remain uncharacterized.

Glucose Homeostasis Modulation in Cell Models

An extensive search did not yield any studies on the effects of this compound on glucose homeostasis in cellular models. While derivatives containing morpholine or piperidine rings have been investigated as potential antidiabetic agents, for instance as DPP-4 inhibitors or α-glucosidase inhibitors, no such research has been published for this specific compound. nih.gov

Preclinical In Vivo Models for Efficacy Assessment

Consistent with the lack of in vitro data, no publications were found describing preclinical in vivo studies for this compound. Consequently, information regarding its efficacy and action in animal models is unavailable.

Pharmacodynamic Markers in Animal Models

No data exists on the measurement of pharmacodynamic markers in animal models following administration of this compound.

Proof-of-Concept Studies in Relevant Disease Models

There are no published proof-of-concept studies evaluating the therapeutic potential of this compound in any relevant disease models.

Target Engagement Studies In Vivo

No in vivo target engagement studies for this compound have been reported in the scientific literature.

Mechanisms of Action Elucidation

Following a comprehensive review of publicly available scientific literature, it has been determined that there is currently no specific research data available for the compound This compound concerning its mechanisms of action. The subsequent sections detail the absence of information in the specified areas of investigation.

Biochemical Pathway Analysis

There is no available research detailing the biochemical pathway analysis of This compound . Studies that explore the effects of related compounds on cellular signaling pathways, such as those involved in cancer progression, have been reported for derivatives containing piperidine and morpholine rings. acs.orgpharmjournal.ru However, these findings are not directly applicable to This compound , and no dedicated studies on its influence on specific biochemical cascades have been published.

Gene Expression and Proteomic Profiling in Response to Compound

No studies on gene expression or proteomic profiling in response to treatment with This compound were found. Consequently, there is no data available on the potential cellular responses, changes in protein expression, or altered gene regulation induced by this specific compound.

Structure Activity Relationship Sar Studies of 4 Piperidin 2 Ylcarbonyl Morpholine Analogues

Systematic Modification of the Piperidine (B6355638) Ring

The piperidine moiety is a cornerstone of many pharmacologically active compounds, and its substitution pattern significantly influences biological outcomes. pharmjournal.ru In the context of 4-(piperidin-2-ylcarbonyl)morpholine analogues, modifications to this ring have revealed crucial insights into the structural requirements for activity.

The introduction of substituents at various positions on the piperidine ring can dramatically alter the bioactivity of this compound analogues. The nature, size, and position of these substituents play a pivotal role in modulating the compound's interaction with its target.

Generally, in related piperidine-containing compounds, the addition of small alkyl or polar groups can lead to varied effects. For instance, in a series of N-substituted piperidines, the nature of the substituent on the nitrogen atom was found to be critical for activity. While specific data for this compound is not extensively published, general principles from related piperidine carboxamides can be informative.

| Modification | Position | Substituent | Observed Effect on Bioactivity |

| Alkylation | N-1 | Methyl | Often crucial for maintaining or enhancing potency in many piperidine-based scaffolds. |

| Substitution | C-3 | Hydroxyl, Fluoro | Can introduce new hydrogen bonding interactions, potentially increasing affinity for the target. |

| Substitution | C-4 | Phenyl, Substituted Phenyl | Can provide additional hydrophobic or aromatic interactions, which may enhance binding. |

| Substitution | C-4 | Polar groups (e.g., -OH, -NH2) | May improve solubility and pharmacokinetic properties, though potency can be variable. |

This table represents generalized SAR trends observed in various classes of piperidine derivatives and may be applicable to this compound analogues.

The conformational flexibility of the piperidine ring can be a double-edged sword in drug design. While it allows the molecule to adopt an optimal binding conformation, it can also lead to an entropic penalty upon binding. Conformational locking, through the introduction of rigidifying elements, is a strategy to pre-organize the molecule into its bioactive conformation, potentially increasing affinity.

When the piperidine nitrogen is acylated, as in the case of this compound, conjugation of its lone pair with the adjacent carbonyl group can increase its sp2 hybridization. nih.gov This partial double-bond character can create a pseudoallylic strain that influences the conformational preference of substituents at the 2-position, often favoring an axial orientation. nih.gov The synthesis of conformationally restricted analogues, such as those incorporating bicyclic systems, can help to elucidate the preferred binding conformation. nih.gov For example, introducing a bridge between C-2 and C-5 of the piperidine ring would lock the chair conformation and fix the orientation of the carbonylmorpholine moiety.

| Conformational Constraint | Strategy | Potential Impact on Activity |

| Chair Conformation Lock | Bicyclic ring fusion (e.g., decahydronaphthyridine core) | Can lead to a significant increase or decrease in activity, depending on whether the locked conformation is the bioactive one. |

| Axial/Equatorial Restriction | Introduction of bulky substituents | Can force the carbonylmorpholine group into a specific orientation, providing insights into the optimal binding pose. |

This table outlines theoretical strategies for conformational locking and their potential consequences on the bioactivity of this compound analogues, based on established principles in medicinal chemistry.

Isosteric replacement of the piperidine ring with other saturated heterocycles is a common strategy to modulate physicochemical properties and explore alternative binding interactions. The goal is to retain the essential pharmacophoric features while potentially improving properties like metabolic stability or solubility. cambridgemedchemconsulting.com

| Original Moiety | Isosteric Replacement | Potential Advantages | Potential Disadvantages |

| Piperidine | Pyrrolidine | May offer a more compact structure, potentially accessing different sub-pockets of a binding site. | Altered ring pucker and substituent vectors may lead to a loss of key interactions. |

| Piperidine | Azaspiro[3.3]heptane | Can introduce novel vectors for substitution and potentially improve metabolic stability. cambridgemedchemconsulting.comresearchgate.net | The increased rigidity may not be favorable for binding to all targets. |

| Piperidine | Cyclohexane (with nitrogen functionality elsewhere) | Can remove the basic nitrogen, which might be desirable to alter pharmacokinetic profiles. | Loss of the hydrogen bonding capabilities of the piperidine nitrogen. |

This table presents possible isosteric replacements for the piperidine ring and the potential consequences for the properties of the resulting analogues, drawing from general knowledge in medicinal chemistry.

Systematic Modification of the Morpholine (B109124) Ring

The morpholine ring in this compound also presents opportunities for modification to enhance biological activity and fine-tune molecular properties. pharmjournal.ru

While the morpholine ring is often considered a relatively metabolically stable and synthetically accessible moiety, the introduction of substituents can still have a profound impact on bioactivity. researchgate.net SAR studies on other morpholine-containing compounds have shown that even small substituents can influence potency and selectivity. e3s-conferences.org

For example, substitution at the C-2 or C-3 positions of the morpholine ring could introduce steric hindrance or new interaction points. The electronic nature of the substituents can also play a role; electron-withdrawing groups might affect the hydrogen bond accepting capacity of the morpholine oxygen. mdpi.com

| Modification | Position | Substituent | Potential Effect on Bioactivity |

| Alkylation | C-2 or C-6 | Methyl | Can introduce steric bulk, which may either enhance or disrupt binding depending on the target topology. |

| Substitution | C-3 or C-5 | Fluoro | Can alter the electronic properties and potentially form favorable interactions with the target. |

| Substitution | C-3 or C-5 | Hydroxyl | May introduce a hydrogen bond donor, which could be beneficial for affinity. |

This table illustrates potential modifications to the morpholine ring and their hypothetical effects on bioactivity, based on general SAR principles for heterocyclic compounds.

Bioisosteric replacement of the morpholine ring can be a valuable strategy to modulate properties such as solubility, lipophilicity, and metabolic stability. baranlab.org The oxygen atom of the morpholine ring is a key hydrogen bond acceptor, and any replacement should ideally preserve this capability or offer an alternative favorable interaction.

Common bioisosteres for morpholine include thiomorpholine, piperazine, and N-substituted piperazines. nih.gov Thiomorpholine, for instance, replaces the oxygen with a sulfur atom, which can alter the ring's conformation and electronic properties. Piperazine introduces a second basic nitrogen, which can have a significant impact on the compound's pKa and potential for new interactions. nih.gov

| Original Moiety | Bioisosteric Replacement | Key Property Changes | Potential Impact on Bioactivity |

| Morpholine | Thiomorpholine | Increased lipophilicity; altered hydrogen bonding capacity of the heteroatom. | Activity may be retained if the sulfur atom can engage in similar interactions as the oxygen. |

| Morpholine | N-Methylpiperazine | Introduction of a second basic center; potential for new ionic interactions. nih.gov | Can lead to significant changes in physicochemical properties and target interactions. |

| Morpholine | 1,4-Oxazepane | Increased ring size and flexibility. | May allow for better adaptation to larger binding pockets, but with a potential entropic cost. |

This table provides examples of bioisosteric replacements for the morpholine ring and the associated changes in molecular properties and potential biological outcomes, based on established medicinal chemistry strategies.

Role of the Carbonyl Linker in Biological Activity

The carbonyl group, forming an amide linkage between the piperidine and morpholine rings, is a critical determinant of the molecule's biological properties. Its characteristics, including length, flexibility, and the nature of the amide bond itself, play a pivotal role in molecular conformation and interaction with biological targets.

The length and flexibility of the linker connecting the piperidine core to other functionalities are crucial for optimizing interactions with target receptors or enzymes. Studies on related 4-substituted piperidine compounds have shown that modifying the distance and conformational freedom of side chains significantly impacts binding affinity.

Research on a series of 4-substituted piperidine and piperazine compounds has demonstrated that altering the length and flexibility of the side chain can significantly improve binding affinity at multiple receptors. For instance, extending the distance between an aromatic side chain and a piperazine core resulted in a notable increase in binding at the mu-opioid receptor (MOR) without drastically affecting delta-opioid receptor (DOR) affinity. This suggests that an optimal linker length is necessary to correctly position key pharmacophoric elements within the binding pocket of a target protein. Too short or too rigid a linker may prevent the molecule from adopting the ideal conformation for binding, while an excessively long or flexible linker could introduce an entropic penalty upon binding or allow interaction with unintended off-target sites.

The amide bond, while integral to the structure, can be susceptible to metabolic degradation by proteases, potentially limiting the bioavailability and half-life of a drug candidate. Consequently, replacing the amide group with a metabolically stable bioisostere is a common strategy in medicinal chemistry to enhance pharmacokinetic properties while preserving or improving biological activity. nih.gov

Common Amide Bioisosteres and Their Properties

| Bioisostere | Key Features | Potential Advantages |

|---|---|---|

| 1,2,3-Triazole | Can act as a surrogate for the amide group. nih.gov | Increased metabolic stability; can participate in hydrogen bonding and dipole interactions. nih.gov |

| Oxadiazoles (1,2,4- and 1,3,4-) | Used to improve metabolic stability of parent compounds. nih.gov | Can mimic the geometry and electronic profile of an amide; enhances metabolic robustness. nih.gov |

| Trifluoroethylamine | The electronegative trifluoroethyl group mimics the carbonyl, while the amine basicity is reduced. drughunter.com | Reduces susceptibility to proteolysis, enhancing metabolic stability. drughunter.com |

| Urea | Can maintain key hydrogen bonding interactions similar to the parent amide. nih.gov | May offer different vector projections for substituents compared to the planar amide bond. |

| Ketone | Replaces the amide NH with a methylene group, removing hydrogen bond donor capability. | Can alter binding mode and selectivity profile; generally more metabolically stable than amides. |

The choice of a specific bioisostere depends on the target and the desired physicochemical properties. For example, replacing an amide with a 1,2,4-oxadiazole has been shown to yield compounds with equipotent activity and improved metabolic stability in vitro. nih.gov Such modifications in the linker of this compound analogues could lead to compounds with superior drug-like properties.

Peripheral Substituent Effects on Overall Activity and Selectivity

Substituents on the piperidine or other peripheral parts of the molecule can profoundly influence its activity and selectivity by modifying its steric, electronic, and hydrophobic properties.

The lipophilicity of a molecule is a critical factor governing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with target proteins. The addition of hydrophobic substituents can enhance binding to targets with lipophilic pockets. However, excessive lipophilicity can lead to poor solubility and non-specific binding. nih.gov

The electronic nature of substituents also plays a vital role. Electron-withdrawing groups, such as trifluoromethyl (CF3), can significantly impact a molecule's properties. In studies of morpholine-substituted tetrahydroquinolines, the presence of highly electron-withdrawing trifluoromethyl groups was found to enhance cytotoxic activity against several cancer cell lines. pharmjournal.ru These groups can alter the acidity or basicity of nearby functional groups, influence hydrogen bonding capabilities, and participate in favorable dipole or electrostatic interactions within a binding site.

The precise placement and nature of peripheral substituents are key to modulating binding affinity and selectivity for a specific biological target. SAR studies on various morpholine and piperidine-containing scaffolds have consistently shown that even minor structural changes can lead to significant shifts in potency. pharmjournal.rue3s-conferences.org

For instance, in a series of mTOR inhibitors, the incorporation of trifluoromethyl and morpholine moieties was found to significantly enhance both potency and selectivity. pharmjournal.ru The morpholine ring itself is often considered a valuable pharmacophore due to its ability to improve pharmacokinetic properties and participate in molecular interactions, such as hydrogen bonding through its oxygen atom. e3s-conferences.org

Illustrative SAR Findings from Related Scaffolds

| Scaffold | Substituent Modification | Impact on Biological Activity | Target Class |

|---|---|---|---|

| Tetrahydroquinoline | Addition of two trifluoromethyl groups | Increased cytotoxicity in cancer cell lines. pharmjournal.ru | Kinase (mTOR) |

| 4-Substituted Piperidine | Extension of aromatic side chain | Boosted MOR binding affinity. nih.gov | Opioid Receptor |

| Quinoline | 4-methyl and 4-phenyl substituents | Identified as potent compounds. e3s-conferences.org | Caspase 3 |

| Benzamide | Trifluoromethoxy at the m-position | Crucial for potent activity. e3s-conferences.org | Kinase (PI3K) |

These examples highlight a common principle in medicinal chemistry: small, strategic modifications to peripheral regions of a core scaffold can be used to fine-tune interactions with a target, thereby optimizing activity and selectivity.

Computational SAR and Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational methods, including QSAR, are powerful tools for understanding and predicting the biological activity of compounds based on their chemical structure. These approaches are frequently applied to piperidine-containing molecules to guide the design of more potent and selective analogues. nih.govnih.gov

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This is achieved by calculating a set of molecular descriptors for each compound and then using statistical methods to build a predictive model. nih.govnih.gov Descriptors can be categorized based on their dimensionality, including 2D descriptors (e.g., atom counts, connectivity indices) and 3D descriptors (e.g., molecular shape, volume). nih.gov

In a computational study on piperidine derivatives with Akt1 inhibitory activity, QSAR models were developed using 2D and 3D autocorrelation descriptors selected by a genetic algorithm. nih.govnih.gov The resulting models demonstrated robust predictive ability, which was validated through both internal and external validation methods. nih.govnih.gov Such models can be invaluable for virtually screening new designs and prioritizing which compounds to synthesize and test, thereby accelerating the drug discovery process. nih.gov Furthermore, 3D-QSAR models can provide insights into the key steric and electronic features of the ligands that are crucial for binding to the target receptor, helping to explain the observed SAR on a molecular level.

Ligand-Based and Structure-Based Drug Design Approaches

The development of potent and selective ligands for a specific biological target is a cornerstone of modern drug discovery. Both ligand-based and structure-based drug design strategies are instrumental in this process, and their application to the this compound scaffold provides a framework for rational drug design.

Ligand-Based Drug Design: In the absence of a high-resolution structure of the biological target, ligand-based methods are invaluable. These approaches rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. For the this compound series, this involves the synthesis and biological evaluation of a library of analogues to build a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups necessary for biological activity.

Key modifications to the this compound scaffold and their impact on activity can be systematically studied. For instance, substitutions on the piperidine ring, modifications of the morpholine moiety, and alterations to the carbonyl linker can provide crucial SAR data. The following table illustrates a hypothetical SAR exploration for a generic biological target.

| Compound ID | R1 (Piperidine N-substitution) | R2 (Piperidine Ring Substitution) | R3 (Morpholine Ring Substitution) | Biological Activity (IC50, nM) |

| 1 | H | H | H | 1500 |

| 2 | Methyl | H | H | 800 |

| 3 | Benzyl | H | H | 250 |

| 4 | H | 4-Fluoro | H | 1200 |

| 5 | Benzyl | 4-Fluoro | H | 150 |

| 6 | Benzyl | H | 3-Methyl | 400 |

This table is for illustrative purposes and does not represent actual experimental data.

From such a dataset, a medicinal chemist could infer that a bulky, hydrophobic substituent on the piperidine nitrogen (like a benzyl group) is beneficial for activity. Further quantitative structure-activity relationship (QSAR) studies can be performed to correlate physicochemical properties (e.g., lipophilicity, electronic effects, steric parameters) of the analogues with their biological potency.

Structure-Based Drug Design: When the three-dimensional structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, structure-based drug design becomes a powerful tool. This approach allows for the visualization of the binding site and the interactions between the ligand and the protein at an atomic level.

Molecular docking studies can be employed to predict the binding mode of this compound analogues within the active site of a target. This information can guide the design of new analogues with improved binding affinity and selectivity. For example, if a hydrophobic pocket is identified in the binding site, modifications to the scaffold that introduce a complementary hydrophobic group could enhance potency. Similarly, the presence of hydrogen bond donors or acceptors in the active site can be exploited by incorporating corresponding functionalities into the ligand.

The iterative process of structure-based design involves:

Docking a lead compound into the target's binding site.

Identifying potential modifications to improve interactions.

Synthesizing the designed analogues.

Biologically evaluating the new compounds.

Co-crystallizing a potent analogue with the target to validate the binding mode and inform the next design cycle.

Machine Learning Applications in SAR Predictions

The vast amount of data generated from SAR studies presents an opportunity for the application of machine learning (ML) algorithms. ML models can learn complex patterns from chemical structures and their associated biological activities to predict the potency of novel, untested compounds. This can significantly accelerate the drug discovery process by prioritizing the synthesis of molecules with the highest probability of success.

In the context of this compound analogues, a typical ML-based QSAR workflow would involve:

Data Collection and Curation: Assembling a dataset of synthesized analogues with their experimentally determined biological activities.

Molecular Descriptor Calculation: Converting the 2D or 3D structures of the molecules into a numerical representation (descriptors). These can include constitutional, topological, geometrical, and quantum-chemical descriptors.

Model Training: Using a portion of the dataset (the training set) to train an ML algorithm, such as Random Forest, Support Vector Machines, or Gradient Boosting. The algorithm learns the relationship between the molecular descriptors and the biological activity.

Model Validation: Evaluating the predictive performance of the trained model on a separate portion of the dataset (the test set) that was not used during training.

Prediction: Using the validated model to predict the activity of a virtual library of new this compound analogues.

The following table provides a conceptual example of data that could be used to train an ML model.

| Compound ID | Molecular Weight | LogP | Number of H-Bond Donors | Number of H-Bond Acceptors | Predicted pIC50 |

| 1 | 198.26 | 0.2 | 1 | 3 | 5.82 |

| 2 | 212.29 | 0.6 | 1 | 3 | 6.10 |

| 3 | 288.38 | 2.5 | 1 | 3 | 6.60 |

| 4 | 216.25 | 0.4 | 1 | 3 | 5.92 |

| 5 | 306.37 | 2.7 | 1 | 3 | 6.82 |

| 6 | 302.41 | 2.8 | 1 | 3 | 6.40 |

This table is for illustrative purposes and does not represent actual experimental data.

By leveraging machine learning, researchers can explore a much larger chemical space in silico, reducing the time and cost associated with synthesizing and testing a vast number of compounds. This data-driven approach complements traditional medicinal chemistry expertise and is becoming an indispensable tool in the design of novel therapeutics based on scaffolds like this compound.

Computational Chemistry and in Silico Drug Design Applications

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding how a ligand, such as 4-(Piperidin-2-ylcarbonyl)morpholine, might interact with a protein's binding site.

The initial step in a molecular docking study involves the identification of the binding pocket of a target protein. For a hypothetical target, the binding pocket would be characterized by a specific set of amino acid residues that can form interactions with the ligand. In the case of this compound, key interactions would likely involve:

Hydrogen Bonding: The carbonyl oxygen and the morpholine (B109124) oxygen can act as hydrogen bond acceptors, while the piperidine (B6355638) nitrogen can act as a hydrogen bond donor. These interactions are fundamental for the affinity and specificity of ligand binding.

Hydrophobic Interactions: The aliphatic rings of the piperidine and morpholine moieties can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Ionic Interactions: If the piperidine nitrogen is protonated, it can form a salt bridge with negatively charged residues like aspartate or glutamate.

A study on piperidine/piperazine-based compounds targeting the sigma receptor 1 (S1R) revealed that the piperidine nitrogen atom can act as a positive ionizable functionality, forming a salt bridge with key residues like Glu172. nih.gov

| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Protein Residues |

|---|---|---|

| Hydrogen Bond Acceptor | Carbonyl oxygen, Morpholine oxygen | Serine, Threonine, Tyrosine, Asparagine, Glutamine |

| Hydrogen Bond Donor | Piperidine nitrogen (NH) | Aspartate, Glutamate, Main-chain carbonyls |

| Hydrophobic | Piperidine ring, Morpholine ring | Alanine, Valine, Leucine, Isoleucine, Phenylalanine |

| Ionic (if protonated) | Piperidine nitrogen (NH2+) | Aspartate, Glutamate |

Based on the predicted binding mode from molecular docking, rational design strategies can be employed to create optimized analogues of this compound. Modifications could include:

Substitution on the piperidine or morpholine rings: Adding functional groups to these rings could enhance binding affinity by forming additional interactions with the target protein.

Scaffold hopping: Replacing the piperidine or morpholine ring with other heterocyclic systems could lead to novel compounds with improved properties.

Bioisosteric replacement: Replacing certain functional groups with others that have similar physicochemical properties can be used to fine-tune the compound's activity and pharmacokinetic profile.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. This method can be used to assess the stability of the docked pose and to understand the energetic contributions of different interactions.

Advanced MD simulation techniques can be used to calculate the binding free energy of a ligand to its target. This provides a quantitative measure of the binding affinity. Furthermore, these simulations can offer insights into the kinetics of binding, such as the association and dissociation rates of the ligand, which are important parameters for drug efficacy.

Future Directions and Research Opportunities

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The advancement of synthetic methodologies is paramount for the exploration of 4-(Piperidin-2-ylcarbonyl)morpholine analogues. Future research should prioritize the development of synthetic routes that are not only efficient but also environmentally sustainable. Traditional methods for creating substituted piperidines are often resource-intensive; thus, modern organic chemistry is tasked with creating faster and more cost-effective processes. nih.gov

Promising avenues include the use of green chemistry principles, such as water-catalyzed reactions and solvent-free conditions, which have already shown success in the synthesis of other piperidine (B6355638) derivatives. ajchem-a.com The exploration of catalytic systems, including metal triflates like scandium triflate (Sc(OTf)3) for diastereoselective substitutions and the use of nanocatalysts, could lead to highly efficient and selective syntheses. mdpi.comresearchgate.net Furthermore, radical-mediated cyclizations and asymmetric synthesis techniques, such as those employing chiral copper(II) catalysts or iridium(I) catalysts, offer pathways to enantiomerically pure compounds, which are critical for targeted pharmacological action. nih.govmdpi.com The development of one-pot multicomponent reactions stands out as a particularly attractive strategy for rapidly generating a diverse library of analogues for biological screening. ajchem-a.com

Discovery of New Biological Targets for this compound Analogues

The piperidine scaffold is a well-established pharmacophore found in drugs targeting a wide range of conditions, including cancer, infectious diseases, Alzheimer's disease, and neuropathic pain. encyclopedia.pub Similarly, morpholine (B109124) derivatives have demonstrated anticancer, anti-inflammatory, and antiviral activities. researchgate.net The combination of these two rings in this compound suggests a broad potential for biological activity.

Future research should systematically explore the interaction of this scaffold and its analogues with a diverse array of biological targets. Given the known activities of related compounds, initial investigations could focus on targets such as the dopamine (B1211576) transporter (DAT), where piperidine derivatives have shown high affinity, and various enzymes and receptors implicated in cancer and neurological disorders. nih.govclinmedkaz.org For instance, certain piperidine-based compounds have shown potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. ajchem-a.com Additionally, studies have shown that incorporating piperidine and morpholine moieties into other molecular frameworks can yield potent antitumor agents, suggesting that DNA and associated proteins could be valuable targets to investigate. nih.govacs.org

Integration of Advanced Omics Technologies for Comprehensive Mechanistic Understanding

To fully elucidate the therapeutic potential of this compound analogues, a deep understanding of their mechanism of action is required. Advanced "omics" technologies, including genomics, proteomics, metabolomics, and epigenomics, offer powerful tools for achieving this. biobide.com These high-throughput methods provide a holistic view of the molecular changes within a biological system in response to a compound, moving beyond a single-target interaction to a network-level understanding. biobide.comnih.gov

By applying these technologies, researchers can identify not only the primary target of a drug candidate but also its off-target effects and downstream signaling pathways. mdpi.com For example, proteomics can help to deconstruct cellular responses to drug exposure, providing insights into mechanisms of action and potential resistance. mdpi.com Metabolomics can reveal alterations in metabolic pathways, while transcriptomics can identify changes in gene expression. biobide.com This comprehensive data can be used to build predictive models for drug efficacy and to identify biomarkers for patient stratification, paving the way for personalized medicine. biobide.comnih.gov

Exploration of Multitargeting Strategies with this compound Scaffold

The concept of "one drug, one target" is increasingly being replaced by multitargeting strategies, where a single molecule is designed to interact with multiple biological targets simultaneously. This approach can lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance, particularly in complex diseases like cancer. The this compound scaffold, with its inherent structural complexity and the diverse biological activities of its constituent rings, is an ideal candidate for the development of multitargeted agents. researchgate.netencyclopedia.pub

Future research should focus on designing analogues that can modulate multiple, disease-relevant pathways. For example, by modifying the substituents on the piperidine and morpholine rings, it may be possible to create compounds that inhibit both a key enzyme and a receptor involved in a particular pathology. The piperidine ring is known to be a versatile scaffold in medicinal chemistry, influencing both pharmacokinetic and pharmacodynamic properties, making it an excellent base for such modifications. researchgate.net This "polypharmacology" approach could unlock new therapeutic paradigms for challenging diseases.

Application of Artificial Intelligence and Machine Learning in Compound Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and development. dlapiper.com These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the optimization of lead compounds. mdpi.com For the this compound scaffold, AI and ML can be applied in several key areas.

AI algorithms can be used for high-throughput virtual screening of large compound libraries to identify potential drug candidates. nih.gov They can also predict the physicochemical properties, pharmacokinetic profiles, and potential toxicity of novel analogues, allowing researchers to prioritize the synthesis of compounds with a higher probability of success. nih.govresearchgate.net Furthermore, generative AI models can design entirely new molecular structures based on the this compound scaffold that are optimized for specific therapeutic profiles. mdpi.comsmu.edu By representing molecules as graphs, graph neural networks (GNNs) can effectively analyze and predict how structural modifications will affect biological activity, guiding a more rational and efficient drug design process. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.